molecular formula C14H18N4O4S B3607310 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B3607310
M. Wt: 338.38 g/mol
InChI Key: CYBCYCPVOWLVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide” is a complex organic molecule that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group and a thioacetamide group. Additionally, the molecule contains a phenyl ring substituted with three methoxy groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution or condensation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-donating methoxy groups and the electron-withdrawing acetamide group may cause interesting electronic effects .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the triazole ring might participate in nucleophilic substitution reactions, and the acetamide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like acetamide and methoxy might increase its solubility in polar solvents .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many triazole derivatives. Additionally, studies could be conducted to optimize its synthesis and to further investigate its physical and chemical properties .

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-18-8-15-17-14(18)23-7-12(19)16-9-5-10(20-2)13(22-4)11(6-9)21-3/h5-6,8H,7H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBCYCPVOWLVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide
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2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide
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2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide
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2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 5
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 6
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2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide

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